molecular formula C8H15NO3 B6261167 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile CAS No. 35633-45-5

3-[2-(2-methoxyethoxy)ethoxy]propanenitrile

Cat. No. B6261167
CAS RN: 35633-45-5
M. Wt: 173.21 g/mol
InChI Key: QNWJHIPURXMKLJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be found in its Material Safety Data Sheet (MSDS). For “3-[2-(2-methoxyethoxy)ethoxy]propanoic acid”, it is described as a colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid . The storage temperature is 2-8°C in a sealed, dry environment .

Safety and Hazards

According to the safety information for “3-[2-(2-methoxyethoxy)ethoxy]propanoic acid”, it has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile involves the reaction of 3-bromo-1-propanol with potassium cyanide to form 3-bromo-1-propanenitrile, which is then reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base to yield the final product.", "Starting Materials": [ "3-bromo-1-propanol", "potassium cyanide", "2-(2-methoxyethoxy)ethanol", "base" ], "Reaction": [ "Step 1: React 3-bromo-1-propanol with potassium cyanide in the presence of a solvent such as DMF or DMSO to form 3-bromo-1-propanenitrile.", "Step 2: React 3-bromo-1-propanenitrile with 2-(2-methoxyethoxy)ethanol in the presence of a base such as sodium hydride or potassium carbonate to yield 3-[2-(2-methoxyethoxy)ethoxy]propanenitrile.", "Step 3: Purify the final product using techniques such as column chromatography or recrystallization." ] }

CAS RN

35633-45-5

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]propanenitrile

InChI

InChI=1S/C8H15NO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2,4-8H2,1H3

InChI Key

QNWJHIPURXMKLJ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCC#N

Purity

93

Origin of Product

United States

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